Regioisomeric Differentiation: Imidazol-1-yl vs. Imidazol-2-yl Substitution Alters TPSA by 10.86 Ų and Eliminates H-Bond Donor Capacity
The target compound 2-(imidazol-1-ylmethyl)isoindole-1,3-dione (CAS 866010-44-8) exhibits a TPSA of 55.2 Ų and zero hydrogen-bond donors, whereas its closest regioisomer 2-(1H-imidazol-2-ylmethyl)isoindole-1,3-dione (CAS 760130-59-4) shows a TPSA of 66.06 Ų and one H-bond donor (imidazole NH) . Additionally, the target compound has four H-bond acceptors versus three for the comparator, and a LogP of 1.1368 compared to 1.2059 for the 2-yl isomer .
| Evidence Dimension | Topological Polar Surface Area (TPSA), Hydrogen-Bond Donor/Acceptor Count, LogP |
|---|---|
| Target Compound Data | TPSA 55.2 Ų; H_Acceptors 4; H_Donors 0; LogP 1.1368 (CAS 866010-44-8) |
| Comparator Or Baseline | TPSA 66.06 Ų; H_Acceptors 3; H_Donors 1; LogP 1.2059 (CAS 760130-59-4, imidazol-2-yl regioisomer) |
| Quantified Difference | TPSA difference: 10.86 Ų; H_Donor difference: 1 vs 0; LogP difference: +0.0691 (2-yl more lipophilic) |
| Conditions | Computational chemistry data from vendor datasheets (ChemScene); calculated using standard in silico methods |
Why This Matters
A TPSA below 60 Ų and absence of H-bond donors predict superior passive membrane permeability, making the 1-yl isomer a more suitable scaffold for blood-brain barrier penetrant designs compared to the 2-yl regioisomer.
